molecular formula C11H10N2O4 B1367465 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid CAS No. 92808-09-8

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No. B1367465
CAS RN: 92808-09-8
M. Wt: 234.21 g/mol
InChI Key: WDXGZPGBPUNRNK-UHFFFAOYSA-N
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Description

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a chemical compound . It is a derivative of 1,5-naphthyridine , which is a class of heterocyclic compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid has been described in the literature . Efforts have also been made to circumvent a high-temperature cyclization required for the synthesis of the quinolone ring system .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is derived from the 1,5-naphthyridine core structure . The 1,5-naphthyridine core is a bicyclic structure consisting of two fused pyridine rings .

Scientific Research Applications

Antibacterial Activity

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid and its analogues have been explored for their potential antibacterial properties. Research has focused on understanding the structure-activity relationships of these compounds, particularly in relation to their antibacterial efficacy. For instance, modifications in the structure have been shown to influence their activity against various bacterial strains. Studies have highlighted certain compounds in this class as more effective than standard antibacterial agents like enoxacin, suggesting their potential in developing new antibacterial drugs (Egawa et al., 1984); (Mishio et al., 1985).

Synthesis and Purification Challenges

The synthesis of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide has been described, highlighting the challenges in achieving a product of acceptable purity for clinical studies due to the compound's insolubility. This research is significant for the development of quinolone GABA partial agonists and provides insights into the synthetic challenges and solutions for such compounds (Beaudin et al., 2003).

Potential in Antitumor Applications

Further research has explored the structure-activity relationships of 1,8-naphthyridine-3-carboxylic acid derivatives, including 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, as potential antitumor agents. Studies have investigated the cytotoxic activity of these compounds against various murine and human tumor cell lines, with certain derivatives showing promising results in vitro and in vivo. This indicates the potential of these compounds as clinically useful antitumor agents, with specific derivatives being identified for further development (Tsuzuki et al., 2004); (Tsuzuki et al., 2004).

properties

IUPAC Name

6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-8-4-3-7-9(13-8)10(14)6(5-12-7)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXGZPGBPUNRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537586
Record name 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

CAS RN

92808-09-8
Record name 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (2.98 g), 1N NaOH (50 mL) and ethanol (10 mL) was heated at reflux for 2 h. The reaction mixture was cooled in an ice bath, acidified, and the resulting precipitate collected, rinsed with water and dried to give 2.42 g of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid as a beige solid.
Name
ethyl 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 2
6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
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6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
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Reactant of Route 5
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6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 6
6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Citations

For This Compound
9
Citations
J Beaudin, DE Bourassa, P Bowles… - … process research & …, 2003 - ACS Publications
The synthesis of 6-ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide (1) on multikilogram scale is described. The major challenge for the synthesis of this …
Number of citations: 24 pubs.acs.org
VP Litvinov - Advances in Heterocyclic Chemistry, 2006 - Elsevier
Publisher Summary This chapter reviews the analysis made of the synthesis and properties of six isomeric heterocyclic systems containing two fused pyridine rings with different mutual …
Number of citations: 119 www.sciencedirect.com
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 sc.panda985.com
J Yan, SF Wang, CH Hsu, EHC Shi… - … Applied Materials & …, 2023 - ACS Publications
In this study, we designed and synthesized three series of blue emitting homoleptic iridium(III) phosphors bearing 4-cyano-3-methyl-1-phenyl-6-(trifluoromethyl)-benzo[d]imidazol-2-…
Number of citations: 4 pubs.acs.org
M Mas-Torrent, C Rovira - Chemical reviews, 2011 - ACS Publications
The invention of the transistor in 1947 by John Bardeen, William Shockley, and Walter Brattain is regarded as one of the greatest discoveries of the 20th century since it is the basic …
Number of citations: 584 pubs.acs.org
A Coste, A Bayle, J Marrot, G Evano - Organic letters, 2014 - ACS Publications
A concise and straightforward synthesis of the fully elaborated macrocyclic core of TMC-95A is reported. A highly efficient organocatalyzed aldolization between isatin and …
Number of citations: 15 pubs.acs.org
S Thaisrivongs, DT Pals, SR Turner - 1991 - ACS Publications
Due to its high electronegativity, fluorine effectively influences the resulting biological activity of peptidic inhibitors of the therapeutically important enzyme renin. During the enzyme-…
Number of citations: 1 pubs.acs.org
M Fuertes Sánchez, C Masdeu Margalef… - 2020 - MDPI
Number of citations: 0

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